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Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapy is a significant hurdle in cancer treatment.
Both Oric-101 and mifepristone have been investigated for their potential to reverse this
resistance by targeting the glucocorticoid receptor (GR), a key player in cellular stress
responses and survival pathways. This guide provides an objective comparison of their
performance, supported by experimental data, to aid researchers in understanding their
respective mechanisms and clinical potential.

At a Glance: Key Differences
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Feature Oric-101 Mifepristone
Glucocorticoid Receptor (GR)
Primary Target Glucocorticoid Receptor (GR) and Progesterone Receptor

(PR)

Potency (GR Antagonism)

High (IC50 = 5.6 nM)[1]

Moderate

Selectivity

High for GR

Lower, with significant PR

antagonism

Clinical Development for

Chemoresistance

Phase 1b trial completed
(terminated due to insufficient

efficacy)[2]

Investigated in various
oncology settings, including a
Phase Il trial in refractory

ovarian cancer[3]

Side Effect Profile

Designed for reduced
androgen receptor agonism
and improved CYP inhibition
profile compared to

mifepristone[4][5]

Potential for side effects
related to both GR and PR

antagonism

Mechanism of Action: Targeting the Glucocorticoid
Receptor to Overcome Chemoresistance

Glucocorticoids, often administered alongside chemotherapy to manage side effects, can

paradoxically promote cancer cell survival and resistance. They exert their effects by binding to

the glucocorticoid receptor (GR), a nuclear receptor that, upon activation, translocates to the

nucleus and regulates the transcription of genes involved in apoptosis, cell cycle, and

metabolism. Both Oric-101 and mifepristone are GR antagonists that block this signaling

pathway, thereby preventing the pro-survival effects of glucocorticoids and re-sensitizing

cancer cells to chemotherapy.

Oric-101 was developed as a more selective and potent successor to mifepristone. While

mifepristone is a potent antagonist of both the GR and the progesterone receptor (PR), Oric-

101 was specifically designed to have high affinity for the GR with minimal activity at the PR

and androgen receptor (AR). This increased selectivity was intended to reduce off-target

effects and improve its therapeutic index in oncology settings.
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Signaling Pathway

The following diagram illustrates the proposed mechanism by which GR antagonists like Oric-
101 and mifepristone reverse chemoresistance.

Caption: Glucocorticoid Receptor (GR) signaling pathway in chemoresistance and its inhibition
by Oric-101 and mifepristone.

Preclinical Data
. | Effi

Compound Assay Cell Line IC50 / EC50 Reference
Oric-101 GR Antagonism - 5.6 nM (EC50)

Inhibition of

FKBP5 OVCAR5 17.2 nM (1C50) --INVALID-LINK--

expression

Inhibition of GILZ

_ OVCARS5 21.2 nM (IC50) --INVALID-LINK--
expression
o _ 3.310.6 nM
Mifepristone GR Antagonism Cancer cells
(1C50)
o Uveal melanoma
Growth Inhibition ~20 uM (IC50)
cells
o Various cancer Micromolar
Growth Inhibition )
cell lines range (IC50)

In Vivo Xenograft Studies

Oric-101 in Ovarian Cancer Xenograft Model (OVCARDS)

» Objective: To evaluate the in vivo antitumor activity of Oric-101 in combination with
chemotherapy.

e Results: Oric-101 demonstrated in vivo antitumor activity by enhancing the response to
chemotherapy in the GR+ OVCARS ovarian cancer xenograft model.
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Mifepristone in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
o Objective: To determine if mifepristone treatment potentiates the effectiveness of paclitaxel.

o Results: Daily pretreatment with mifepristone significantly improved tumor response
compared to treatment with paclitaxel alone (P = 0.04).

Clinical Data
Oric-101 Phase 1b Trial (NCT03928314)

o Design: Open-label, dose-escalation and expansion study of Oric-101 in combination with
nab-paclitaxel in patients with advanced solid tumors.

o Key Findings:

o

The combination was generally well-tolerated.

[e]

Pharmacodynamic studies confirmed GR target engagement.

o

In the dose-expansion phase (n=62), the objective response rate (ORR) was 3.2%.

[¢]

The trial was terminated due to insufficient clinical activity.

Mifepristone in Refractory Ovarian Cancer (Phase Il)

» Design: A study of mifepristone (200 mg daily) in 44 patients with ovarian cancer resistant to

cisplatin and paclitaxel.
o Key Findings:
o Of the 34 evaluable patients, 9 (26.5%) responded to mifepristone.
o 3 patients (9%) had a complete response, and 6 (17.5%) had a partial response.

o The drug was well-tolerated, with the main side effect being a rash.

Experimental Protocols
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Oric-101 In Vitro Inhibition of GR Target Gene
Expression

e Cell Line: OVCARS5 human ovarian cancer cells.

o Method: Cells were stimulated with dexamethasone in the presence or absence of Oric-101.
MRNA levels of GR target genes (FKBP5 and GILZ) were measured by RT-gPCR.

o Reference:--INVALID-LINK--

Mifepristone Xenograft Study in TNBC

e Animal Model: Mice bearing MDA-MB-231 human TNBC xenograft tumors.

o Treatment: Mice were treated with vehicle, paclitaxel, mifepristone, or a combination of
mifepristone and paclitaxel via intraperitoneal injection for 5 consecutive days.

e Endpoint: Tumor volume was measured three times a week for 35 days.

o Reference:--INVALID-LINK--

Oric-101 Phase 1b Clinical Trial (NCT03928314)

o Study Design: A 3+3 dose-escalation design was used to determine the recommended
Phase 2 dose (RP2D). This was followed by dose expansion cohorts in specific tumor types.

« Intervention: Oric-101 was administered orally once daily in combination with nab-paclitaxel.

e Primary Objectives: To assess the safety, tolerability, and preliminary antitumor activity
(ORR).

e Reference:--INVALID-LINK--
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Preclinical Evaluation

In Vitro Studies.

(Potency, Mechanism)

Clinidal Development

Phase |

(Safety, PKIPD, RP2D)
i
i
ric-101 !

i
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(IC50 = 5.6 M) (OVCARS xenograft) T ) (Efficacy in Specific Population)

Mifepristone
Phase Il Completed
_ Phase Ill (Refract &= Enhanced Chemo Response
(Pivotal Efficacy, Comparison to Standard of Care) 5 (MDA-MB-231 xenograft)

Click to download full resolution via product page

Caption: A logical workflow comparing the development and key findings for Oric-101 and
mifepristone.

Summary and Future Perspectives
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Oric-101 was rationally designed to be a more selective and potent GR antagonist than
mifepristone, and preclinical data supported its potential to reverse chemoresistance. However,
these promising preclinical findings did not translate into significant clinical benefit in a Phase
1b study in patients with advanced solid tumors, leading to the discontinuation of its
development in this context.

Mifepristone, despite its lower selectivity, has shown some clinical activity in heavily pretreated
patient populations, such as those with refractory ovarian cancer. Its dual antagonism of GR
and PR may contribute to its clinical effects, but also to a more complex side-effect profile.

The divergent clinical outcomes of Oric-101 and mifepristone highlight the challenges of
translating preclinical findings into clinical success. While targeting the GR to overcome
chemoresistance remains a valid scientific hypothesis, the experience with Oric-101 suggests
that a more nuanced approach, potentially involving patient selection based on GR expression
levels or other biomarkers, may be necessary for future drug development in this area. Further
research is also needed to fully understand the relative contributions of GR and PR antagonism
to the anti-cancer effects of mifepristone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Oric-101 vs. Mifepristone: A Comparative Guide to
Reversing Chemoresistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609768#oric-101-vs-mifepristone-in-reversing-
chemoresistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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